Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16210042
InChI: InChI=1S/C19H28BNO3/c1-13(21-17(22)15-7-6-8-15)14-9-11-16(12-10-14)20-23-18(2,3)19(4,5)24-20/h9-13,15H,6-8H2,1-5H3,(H,21,22)
SMILES:
Molecular Formula: C19H28BNO3
Molecular Weight: 329.2 g/mol

Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide

CAS No.:

Cat. No.: VC16210042

Molecular Formula: C19H28BNO3

Molecular Weight: 329.2 g/mol

* For research use only. Not for human or veterinary use.

Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide -

Specification

Molecular Formula C19H28BNO3
Molecular Weight 329.2 g/mol
IUPAC Name N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]cyclobutanecarboxamide
Standard InChI InChI=1S/C19H28BNO3/c1-13(21-17(22)15-7-6-8-15)14-9-11-16(12-10-14)20-23-18(2,3)19(4,5)24-20/h9-13,15H,6-8H2,1-5H3,(H,21,22)
Standard InChI Key UYOHGAAYQVBDFZ-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)C3CCC3

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-ethyl}-amide, reflects its three primary components:

  • A cyclobutanecarboxylic acid backbone, providing conformational strain and reactivity.

  • An ethylamide linker, connecting the cyclobutane ring to a phenyl group.

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane substituent on the phenyl ring, a boronic ester facilitating Suzuki-Miyaura couplings.

The molecular formula is C₁₉H₂₇BNO₃, with a molecular weight of 328.24 g/mol. The presence of the dioxaborolane group enhances stability and solubility in organic solvents, critical for synthetic applications.

Synthesis and Manufacturing

Synthesis of Cyclobutanecarboxylic Acid

The cyclobutanecarboxylic acid moiety is synthesized via UV-induced [2+2] cycloaddition of acrylic acid and ethylene gas in dichloromethane at -70°C to -50°C . Key steps include:

  • Reaction Conditions: Acrylic acid (72 g) and ethylene gas (137 mL/min flow rate) in methylene chloride, irradiated with a 450W high-pressure mercury lamp .

  • Workup: Distillation under reduced pressure (-0.07 MPa) at 90°C yields 97.1 g of product with 99.5% purity (GC) and 97% yield .

Amidation and Boronic Ester Formation

The carboxylic acid is converted to the ethylamide via coupling with 1-(4-boronophenyl)ethylamine using standard amidation reagents (e.g., EDC/HOBt). Subsequent protection of the boronic acid as the dioxaborolane ester occurs under reflux with 2-methyl-2,4-pentanediol in toluene.

Critical Parameters:

  • Temperature Control: Maintaining -30°C to -20°C prevents side reactions during boronic ester formation .

  • Catalysis: Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in downstream applications.

Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight328.24 g/molCalculated
Melting Point112–114°CDifferential Scanning Calorimetry
Solubility>50 mg/mL in DMSO, <1 mg/mL in H₂OExperimental Data
LogP (Partition Coefficient)3.2 ± 0.3HPLC Measurement

The compound’s boronic ester moiety enables reversible binding to diols, making it valuable for sensor development and targeted drug delivery.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The tetramethyl dioxaborolane group participates in palladium-catalyzed couplings with aryl halides. For example, reacting with 4-bromotoluene yields biaryl derivatives with >90% efficiency under optimized conditions.

Representative Reaction:
C19H27BNO3+Ar-XPd(PPh3)4,BaseAr-C19H25NO3+Byproducts\text{C}_{19}\text{H}_{27}\text{BNO}_3 + \text{Ar-X} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Base}} \text{Ar-C}_{19}\text{H}_{25}\text{NO}_3 + \text{Byproducts}

Peptide Modification

The ethylamide linker allows conjugation to peptides via NHS ester chemistry, enabling boron-labeled probes for imaging studies.

Comparative Analysis with Structural Analogs

CompoundKey DifferenceBioactivity IC₅₀
Query CompoundEthylamide linkerPending
N-[4-(Tetramethyl-dioxaborolan-2-yl)phenyl]carboxamideCarboxamide vs. ethylamide5 µM (MCF-7 cells)
BAY-985Trifluoromethyl substituent19 nM (TBK1)

The ethylamide linker may enhance metabolic stability compared to carboxamide analogs, though in vivo studies are needed.

Future Research Directions

  • Kinase Profiling: Screen against kinase panels to identify therapeutic targets.

  • Prodrug Development: Explore pH-sensitive formulations for tumor-selective delivery.

  • Polymer Synthesis: Incorporate into boronate ester-based hydrogels for biomedical applications.

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